

An In-depth Technical Guide to the Synthesis and Characterization of Monopropyl Phthalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **monopropyl phthalate**, a significant metabolite of dipropyl phthalate. This document details experimental protocols, physical and spectral data, and relevant logical workflows, serving as a vital resource for professionals in research and development.

Introduction

Monopropyl phthalate (MPP), with the IUPAC name 2-propoxycarbonylbenzoic acid, is the monoester of phthalic acid and propanol. As a primary metabolite of dipropyl phthalate (DPP), a widely used plasticizer, the study of MPP is crucial for toxicological and metabolic research. Understanding its synthesis and characterization is fundamental for researchers investigating the biological impact of phthalates.

Chemical Structure:

Figure 1: Chemical Structure of Monopropyl Phthalate

Synthesis of Monopropyl Phthalate

Monopropyl phthalate can be synthesized through two primary routes: the direct esterification of phthalic anhydride with n-propanol or the partial hydrolysis of dipropyl phthalate.



Synthesis via Direct Esterification of Phthalic Anhydride

This method involves the reaction of phthalic anhydride with one equivalent of n-propanol, typically under acidic catalysis, to yield the monoester.

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol) and n-propanol (6.01 g, 0.1 mol).
- Solvent and Catalyst: Add 100 mL of toluene as the solvent and a catalytic amount of concentrated sulfuric acid (0.5 mL).
- Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution to remove unreacted phthalic acid and the catalyst, followed by 50 mL of brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
- Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure monopropyl phthalate.

Synthesis via Hydrolysis of Dipropyl Phthalate

This method involves the selective hydrolysis of one ester group of dipropyl phthalate using a base.

- Reaction Setup: In a 250 mL round-bottom flask, dissolve dipropyl phthalate (25.0 g, 0.1 mol) in 100 mL of ethanol.
- Hydrolysis: Add a solution of potassium hydroxide (5.6 g, 0.1 mol) in 50 mL of water dropwise to the stirred solution at room temperature.
- Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.



- Work-up: Acidify the reaction mixture to pH 2-3 with 2M hydrochloric acid. This will
 precipitate the monopropyl phthalate.
- Isolation: Filter the precipitate and wash with cold water.
- Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure **monopropyl phthalate**.

Characterization of Monopropyl Phthalate

Thorough characterization is essential to confirm the identity and purity of the synthesized **monopropyl phthalate**. The following are key physical and spectral properties.

Physical Properties

Monopropyl phthalate is typically a colorless to pale yellow liquid or a low-melting solid.[1]

Property	Value	Reference
Molecular Formula	C11H12O4	[2]
Molecular Weight	208.21 g/mol	[2]
CAS Number	4376-19-6	[2]
Appearance	Colorless to pale yellow liquid/solid	[1]
Boiling Point	351.2 ± 25.0 °C (Predicted)	
Density	1.204 ± 0.06 g/cm³ (Predicted)	_
Solubility	Moderately soluble in water, soluble in organic solvents	[1]

Spectroscopic Data

The ¹H NMR spectrum of **monopropyl phthalate** is expected to show characteristic signals for the aromatic protons and the propyl chain protons. Based on the structure and data for



analogous compounds like monoethyl phthalate, the following chemical shifts can be predicted (in CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.9-8.1	Multiplet	1H	Aromatic C-H
~7.5-7.7	Multiplet	3H	Aromatic C-H
~4.3	Triplet	2H	-OCH ₂ -
~1.7	Sextet	2H	-CH2-CH3
~1.0	Triplet	3H	-СН₃

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~171	C=O (acid)
~167	C=O (ester)
~134	Aromatic C (quaternary)
~132	Aromatic C-H
~131	Aromatic C (quaternary)
~130	Aromatic C-H
~129	Aromatic C-H
~67	-OCH ₂ -
~22	-CH ₂ -CH ₃
~10	-CH₃



The IR spectrum of **monopropyl phthalate** will exhibit characteristic absorption bands for its functional groups. Phthalates show strong absorbance from the ortho-substituted aromatic ring.

[3]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid)
1730-1700	Strong	C=O stretch (ester)
1710-1680	Strong	C=O stretch (carboxylic acid)
1600-1580	Medium	C=C stretch (aromatic)
1280-1100	Strong	C-O stretch (ester and acid)
~740	Strong	C-H bend (ortho-disubstituted aromatic)

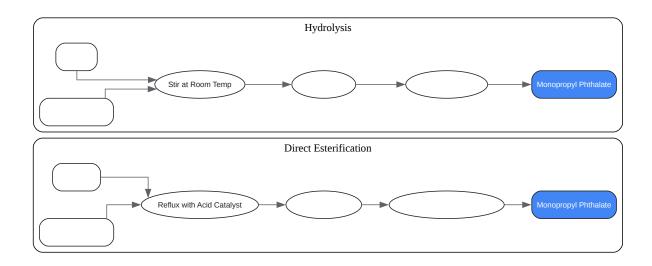
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Phthalate monoesters exhibit characteristic fragmentation.[4]

m/z	Interpretation
208	[M] ⁺ (Molecular ion)
167	[M - C₃H₅O] ⁺
149	[M - C₃H ₇ O₂] ⁺ (Phthalic anhydride ion)
121	[C ₇ H ₅ O ₂] ⁺
104	[C ₇ H ₄ O] ⁺

Experimental and Logical Workflows

The following diagrams illustrate the key workflows described in this guide.

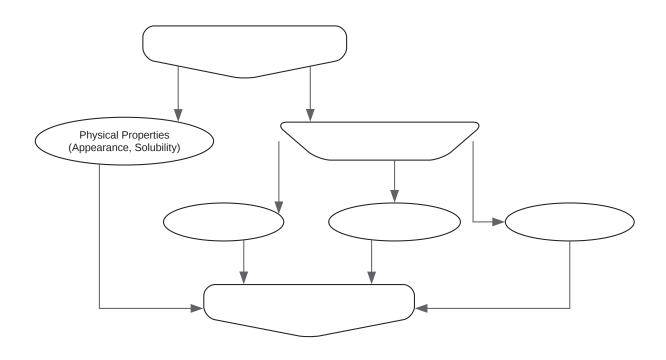




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Figure 2: Synthesis Workflows for Monopropyl Phthalate





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